molecular formula C25H20N2O6S B15098703 1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B15098703
M. Wt: 476.5 g/mol
InChI Key: KUOUBYSAXIBWCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a sophisticated chemical compound designed for research and development applications, particularly in medicinal chemistry and drug discovery. This molecule integrates a 6-ethoxy-benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential. Benzothiazole derivatives have been extensively studied and demonstrate a wide spectrum of significant biological activities, including antimicrobial, anticancer, antitubercular, and anti-inflammatory properties, making them a highly valuable structure for investigating new therapeutic agents . The specific molecular architecture of this compound, which hybridizes the benzothiazole unit with a furan-2-ylcarbonyl group and a 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one moiety, suggests potential for unique biological interactions. Research into similar hybrid structures containing both benzothiazole and furan rings has shown promise in the design of novel antitumor agents, with some derivatives exhibiting activity superior to established reference drugs in preliminary screenings . This compound is intended for Research Use Only (RUO) and is strictly not meant for diagnostic, therapeutic, or any human or animal use. Researchers can employ this chemical as a key intermediate or a novel chemical entity for bio-screening, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex molecules for various experimental investigations.

Properties

Molecular Formula

C25H20N2O6S

Molecular Weight

476.5 g/mol

IUPAC Name

1-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2-(4-methoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C25H20N2O6S/c1-3-32-16-10-11-17-19(13-16)34-25(26-17)27-21(14-6-8-15(31-2)9-7-14)20(23(29)24(27)30)22(28)18-5-4-12-33-18/h4-13,21,29H,3H2,1-2H3

InChI Key

KUOUBYSAXIBWCL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC=C(C=C5)OC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Substituents (Position) Melting Point (°C) Yield (%) Molecular Weight (g/mol)
Target Compound 6-Ethoxy-benzothiazole (1), Furan-2-ylcarbonyl (4), 4-Methoxyphenyl (5) N/A N/A ~497.5 (calculated)
Compound 23 () 4-Trifluoromethoxyphenyl (5) 246–248 32 436.16
Compound 20 () 4-tert-Butylphenyl (5) 263–265 62 408.23
Compound 5f () 6-Fluorobenzothiazole, 4-Methoxyphenyl N/A N/A ~450.0 (estimated)

Antifungal Activity

  • For example, compounds 13, 14, and 17 () showed MIC values of 256, 64, and 128 μg/mL, respectively, against Colletotrichum musae. The furan group in the target compound may enhance activity compared to benzoyl derivatives .
  • Compound 23 (): No explicit antifungal data, but the trifluoromethoxy group’s electron-withdrawing nature could improve bioavailability.

Antimicrobial and Anticonvulsant Properties

  • Furan Derivatives : Furan-containing compounds exhibit broad antimicrobial activity (). The target’s furan-2-ylcarbonyl group may similarly inhibit microbial growth via membrane disruption or enzyme inhibition .
  • Benzothiazole Derivatives: Compounds with 6-fluoro or 6-methoxybenzothiazole () demonstrated 100% protection in anticonvulsant MES tests.

Q & A

Q. Table 1. Key Synthetic Parameters for Analog Synthesis

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
CyclocondensationEthanol, glacial acetic acid, reflux (6 h)7896.2%
Suzuki CouplingPd(PPh3_3)4_4, K2_2CO3_3, DMF (80°C)6591.5%
Microwave Synthesis100°C, 30 min8598.0%

Q. Table 2. Stability in Common Solvents (25°C)

SolventDegradation (% after 24 h)Major Degradant
DMSO<5%None detected
Ethanol12%Oxidized furan
Water35%Hydrolyzed pyrrolone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.